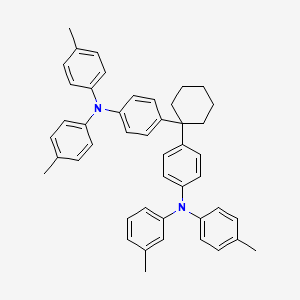
N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-toluidine with cyclohexanone to form an intermediate, which is then further reacted with 4-bromoaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to transport holes and block electrons in optoelectronic devices. The molecular structure allows for efficient charge transport, which is crucial for the performance of OLEDs. The pathways involved include the movement of charge carriers through the conjugated system of the compound, facilitated by its unique molecular configuration .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]
- 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane
- 4,4-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline)
- 4-Methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline
Uniqueness
N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline stands out due to its high efficiency in hole transport and electron blocking, making it a preferred choice in the fabrication of high-performance OLEDs. Its unique molecular structure provides stability and enhances the overall performance of optoelectronic devices .
Propiedades
Fórmula molecular |
C46H46N2 |
|---|---|
Peso molecular |
626.9 g/mol |
Nombre IUPAC |
3-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C46H46N2/c1-34-11-21-40(22-12-34)47(41-23-13-35(2)14-24-41)43-27-17-38(18-28-43)46(31-6-5-7-32-46)39-19-29-44(30-20-39)48(42-25-15-36(3)16-26-42)45-10-8-9-37(4)33-45/h8-30,33H,5-7,31-32H2,1-4H3 |
Clave InChI |
UUXDISWFIRZXPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



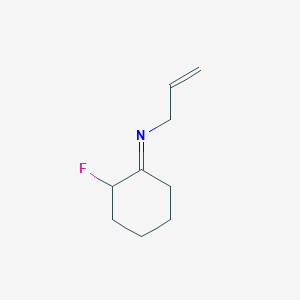
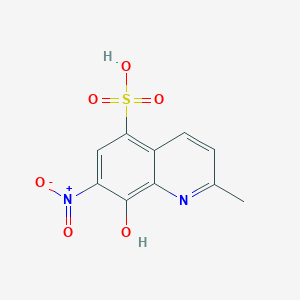
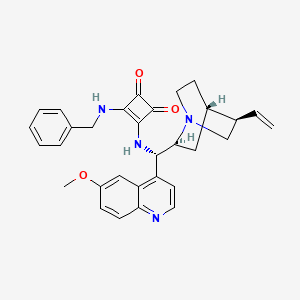

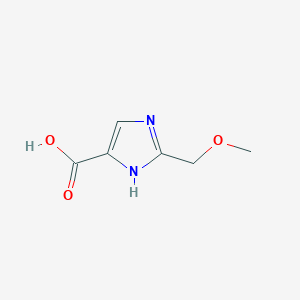
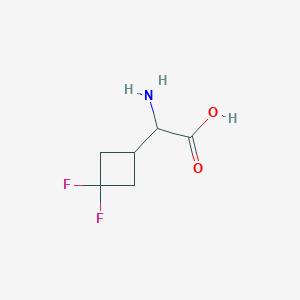
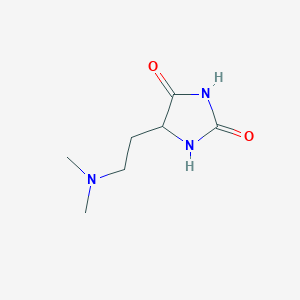
![6-Ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B12827016.png)
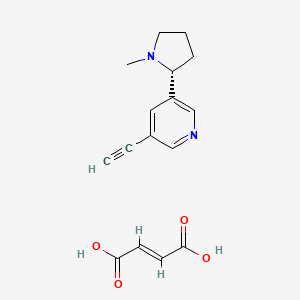
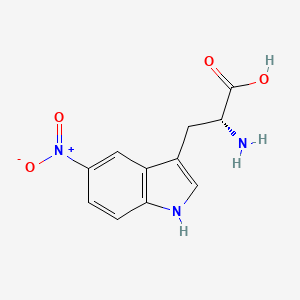
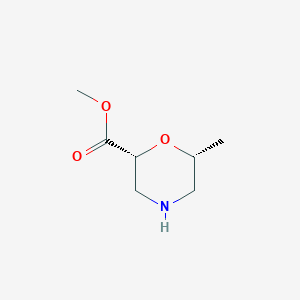
![(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B12827059.png)

